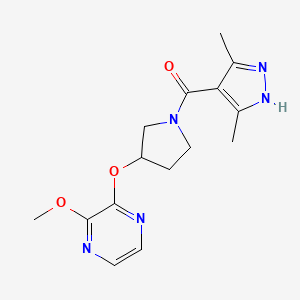
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O3 and its molecular weight is 317.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has garnered attention for its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, including antitumor, anti-inflammatory, antibacterial, and antifungal activities.
Chemical Structure and Synthesis
The compound is characterized by a pyrazole moiety linked to a pyrrolidine unit through an ether bond. The structural features contribute to its biological activity, particularly in targeting various enzymes and receptors involved in disease processes.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. The compound under discussion has been evaluated for its ability to inhibit key oncogenic pathways.
- Mechanism of Action : It is believed to target the BRAF(V600E) mutation, which is prevalent in several cancers. In vitro studies demonstrated that derivatives with similar structures significantly inhibited the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, known for their resistance to conventional therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and nitric oxide (NO) levels.
- Key Findings : The compound showed a dose-dependent reduction in lipopolysaccharide (LPS)-induced production of TNF-α and NO in macrophage cultures, indicating its potential as an anti-inflammatory agent .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been widely studied, with the compound demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
- In Vitro Studies : The compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
The antifungal efficacy of the compound was assessed against several pathogenic fungi.
- Results : In vitro tests showed that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives.
| Substituent | Effect on Activity | Comments |
|---|---|---|
| 3-Methoxy Group | Enhances solubility and potency | Improves interaction with biological targets |
| Dimethyl Groups | Stabilizes structure | Affects binding affinity |
Case Studies
- Breast Cancer Cell Lines : A study focused on the combination of this compound with doxorubicin revealed a synergistic effect, enhancing cytotoxicity compared to either agent alone. This suggests a promising avenue for developing combination therapies for resistant breast cancer subtypes .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in significant reductions in inflammatory markers, supporting its potential therapeutic role in managing chronic inflammatory conditions .
特性
IUPAC Name |
(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-9-12(10(2)19-18-9)15(21)20-7-4-11(8-20)23-14-13(22-3)16-5-6-17-14/h5-6,11H,4,7-8H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJHPMJPDLPUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














